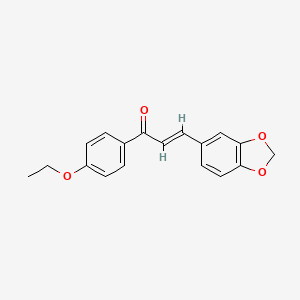

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one

説明

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals and organic compounds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1,3-benzodioxole-5-carbaldehyde and 4-ethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

化学反応の分析

General Information on Chalcones

Chalcones are natural products characterized by a 1,3-diphenyl-2-propen-1-one framework and are often found in fruits, vegetables, and plants. They have been subjects of interest in medicinal chemistry due to their diverse pharmacological activities.

Chemical Reactions of Chalcones

Chalcones can undergo several chemical reactions due to their structure, which includes an α,β-unsaturated ketone. These reactions include:

-

Oxidation: Chalcones can be oxidized to form corresponding epoxides or other oxidized derivatives.

-

Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.

-

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

-

Michael addition: Chalcones can undergo Michael addition reactions when treated with nucleophiles .

-

Cyclization: Chalcones can undergo cyclization reactions to form cyclic compounds .

Factors Influencing Reactivity

The reactivity of chalcones is influenced by their electronic structure and steric factors arising from their substituents. Electron-withdrawing groups (EWGs) on the benzenoid moiety of related chromenones increase the yield of photoproducts, whereas electron-donating groups (EDGs) decrease the yield .

Spectroscopic Analysis

Spectroscopic techniques such as UV, IR, and NMR are used to establish the structures of chalcones and their photoproducts . Key structural data include bond lengths and angles that define the geometry. Chalcones often exhibit a planar conformation due to resonance stabilization.

Examples of Chalcone Derivatives and Reactions

-

(2E)-3-(1,3-benzodioxol-5-yl)-1-(4-bromophenyl)prop-2-en-1-one: This is a related chalcone structure .

-

(2E)-3-(1,3-benzodioxol-5-yl)-1-(3-bromo-2-thienyl)prop-2-en-1-one: Another related chalcone .

-

Synthesis of ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate from chalcones and ethyl acetoacetate in the presence of KOH .

Comparison with Similar Compounds

| Compound | Differences |

|---|---|

| (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]prop-2-en-1-one | Contains a benzyloxy group, which may affect its biological activity and chemical properties. |

| (2E)-1-(2H-1,3-Benzodioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Lacks the benzyloxy group, which may affect its interactions with biological targets. |

| (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3-fluorophenyl)prop-2-en-1-one | This compound has been studied for its potential applications in pharmacology, particularly in the development of therapeutic agents, and exhibits promising anti-inflammatory and anticancer properties. |

科学的研究の応用

Overview

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one , also known as a benzodioxole chalcone derivative, has garnered attention in various fields of scientific research due to its potential pharmacological properties. This article explores its applications, particularly in medicinal chemistry, biological research, and material science.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases, including neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively, thus protecting cells from oxidative damage .

Anti-inflammatory Effects

Chalcone derivatives have been studied for their anti-inflammatory capabilities. The compound has shown potential in inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases . In vitro studies demonstrated that it could modulate pathways involved in inflammation, providing a basis for further development as an anti-inflammatory agent.

Anticancer Properties

The benzodioxole framework is associated with various anticancer activities. Studies have reported that similar compounds induce apoptosis in cancer cells through multiple mechanisms, including the activation of caspases and modulation of cell cycle regulators . The specific application of this compound in cancer research is still emerging but shows promise based on related structures.

Organic Photovoltaics

The unique electronic properties of this compound make it suitable for applications in organic photovoltaics (OPVs). Its ability to absorb light and convert it into electrical energy can be harnessed in the development of more efficient solar cells . Research into its photophysical properties indicates potential for enhancing the efficiency of OPV devices.

Sensor Development

Due to its chemical stability and sensitivity to environmental changes, the compound can be utilized in sensor technologies. It can be incorporated into materials that detect changes in pH or other chemical environments, which is beneficial for environmental monitoring and safety applications .

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of similar benzodioxole derivatives on hippocampal neurons under oxidative stress conditions. The results showed that these compounds could significantly reduce neuronal death and promote cell survival by activating the NRF2 pathway, which is pivotal for cellular defense against oxidative damage .

Case Study 2: Anticancer Activity Assessment

In a comparative study of various chalcone derivatives, this compound was tested against several cancer cell lines. The findings indicated that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting its potential as a targeted anticancer therapeutic agent .

作用機序

The mechanism of action of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of various enzymes and signaling pathways, leading to its observed biological effects. Additionally, the compound’s aromatic rings can interact with cellular membranes and proteins, further contributing to its mechanism of action.

類似化合物との比較

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one can be compared with other chalcones and related compounds, such as:

(E)-1-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Known for its potent antioxidant and anti-inflammatory activities.

(E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Studied for its anticancer properties.

(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one: Exhibits antimicrobial and antifungal activities.

The uniqueness of this compound lies in its specific structural features, such as the presence of the 1,3-benzodioxole moiety and the ethoxy group on the phenyl ring, which contribute to its distinct chemical and biological properties.

生物活性

The compound (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 296 Da

- LogP : 3.71

- Polar Surface Area : 45 Å

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 0

These properties suggest moderate lipophilicity and potential for membrane permeability, which are critical for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including the compound in focus. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it induces apoptosis in human breast cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Properties

Chalcones are known for their antimicrobial properties. The compound has shown activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays revealed that it disrupts bacterial cell membranes, leading to cell lysis and death .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been investigated through various models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases .

Antioxidant Activity

The compound also exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models, which is beneficial for preventing cellular damage associated with various diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation.

- Modulation of Signaling Pathways : It influences key signaling pathways such as NF-kB and MAPK, which are crucial for cell survival and inflammation.

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

Study on Anticancer Effects

A notable study published in Cancer Letters evaluated the efficacy of this compound against various cancer types. The results indicated a significant reduction in tumor size in vivo models treated with the compound compared to controls .

Study on Antimicrobial Activity

In another investigation published in Journal of Antimicrobial Chemotherapy, the compound was tested against multi-drug resistant strains of bacteria. The findings revealed that it exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .

特性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(4-ethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-2-20-15-7-5-14(6-8-15)16(19)9-3-13-4-10-17-18(11-13)22-12-21-17/h3-11H,2,12H2,1H3/b9-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDQLZHFYWPQGC-YCRREMRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。